molecular formula C24H25ClN4O2 B11310438 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11310438
M. Wt: 436.9 g/mol
InChI Key: IYHUQQJUIHSGSL-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene derivatives.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and dimethoxyphenyl groups may enhance binding affinity, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites or allosteric sites on proteins. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with the same core structure but different substituents.

Uniqueness

What sets 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine apart is its specific combination of substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H25ClN4O2/c1-15-12-22(26-11-10-17-8-9-20(30-3)21(13-17)31-4)29-24(27-15)16(2)23(28-29)18-6-5-7-19(25)14-18/h5-9,12-14,26H,10-11H2,1-4H3

InChI Key

IYHUQQJUIHSGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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